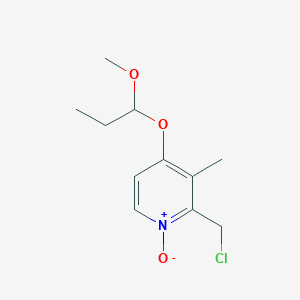
4-(Ciclopropilcarbonil)bencenacetonitrilo
Descripción general
Descripción
It is used in the treatment of depression, anxiety, and obsessive-compulsive disorder.
Aplicaciones Científicas De Investigación
Benzeneacetonitrile, 4-(cyclopropylcarbonyl)- is a versatile compound with applications in various fields:
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Studied for its effects on biological systems and potential therapeutic uses.
Medicine: Employed in the treatment of mental health disorders such as depression and anxiety.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Benzeneacetonitrile, 4-(cyclopropylcarbonyl)- can be synthesized through the reaction of benzyl chloride with potassium cyanide or sodium cyanide. This reaction typically occurs under controlled conditions to ensure the safety and purity of the product .
Industrial Production Methods
In industrial settings, the production of Benzeneacetonitrile, 4-(cyclopropylcarbonyl)- involves large-scale synthesis using similar methods as in laboratory settings but with enhanced safety measures and optimized reaction conditions to maximize yield and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Benzeneacetonitrile, 4-(cyclopropylcarbonyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: It can also be reduced using suitable reducing agents.
Substitution: Substitution reactions are common, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.
Mecanismo De Acción
The mechanism of action of Benzeneacetonitrile, 4-(cyclopropylcarbonyl)- involves its interaction with neurotransmitter systems in the brain. It primarily targets the reuptake of serotonin and norepinephrine, increasing their levels in the synaptic cleft and thereby exerting its antidepressant effects.
Comparación Con Compuestos Similares
Similar Compounds
Amitriptyline: Another tricyclic antidepressant with similar therapeutic uses.
Imipramine: Also used to treat depression and anxiety.
Nortriptyline: A metabolite of amitriptyline with similar pharmacological properties.
Uniqueness
Benzeneacetonitrile, 4-(cyclopropylcarbonyl)- is unique due to its specific chemical structure, which imparts distinct pharmacological properties and therapeutic effects compared to other tricyclic antidepressants.
Propiedades
IUPAC Name |
2-(chloromethyl)-4-(1-methoxypropoxy)-3-methyl-1-oxidopyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO3/c1-4-11(15-3)16-10-5-6-13(14)9(7-12)8(10)2/h5-6,11H,4,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTYVCRQKOIMTJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(OC)OC1=C(C(=[N+](C=C1)[O-])CCl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,6-Dimethyl-5-{[(3-methylbutan-2-yl)oxy]carbonyl}-4-(2-nitrosophenyl)pyridine-3-carboxylate](/img/structure/B1456649.png)




![4,6-Dichloro-2-methylpyrido[3,4-d]pyrimidine](/img/structure/B1456657.png)
![[5-(4-Chlorophenyl)-4-methyl-1,3-oxazol-2-yl]methanamine](/img/structure/B1456662.png)

![4-[5-(hydroxymethyl)-3-isoxazolyl]Benzoic acid](/img/structure/B1456665.png)

![{[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzyl]-methyl-amino}-acetic acid](/img/structure/B1456668.png)

